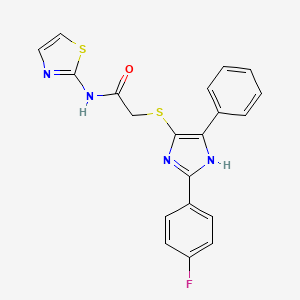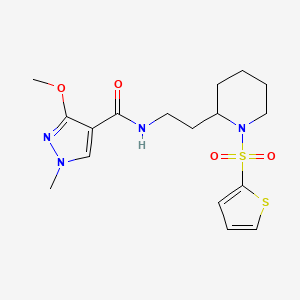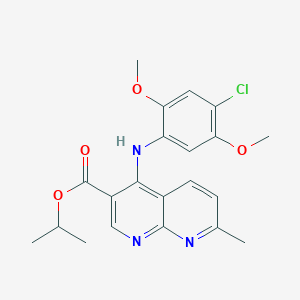![molecular formula C16H13Cl2F3O3S B2354747 1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene CAS No. 338792-69-1](/img/structure/B2354747.png)
1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Formylation of Benzenes
A method utilizing dichloromethyl methyl ether and silver trifluoromethanesulfonate (AgOTf) has been developed for the direct and mild formylation of benzenes. This reaction is effective even at low temperatures like -78 °C, maintaining the integrity of protecting groups on phenolic hydroxyl groups (Ohsawa, Yoshida, & Doi, 2013).
Synthesis of Aromatic Compounds
The synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) is facilitated by 1,3,5-Tris(hydrogensulfato) benzene (THSB), prepared using reactions involving dichloromethane at room temperature. This method offers several advantages including excellent yields and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).
Novel Fluorine-containing Polyetherimide
A new compound was synthesized using hydroquinone and 2-chloro-5-nitrobenzene trifluoride, leading to the development of a novel fluorine-containing polyetherimide. This compound was characterized using technologies like FTIR and DSC, demonstrating potential applications in materials science (Yu Xin-hai, 2010).
Protoporphyrinogen IX Oxidase Inhibitors
The structures of several trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors have been analyzed. These structures are notable for their dihedral angles and distances between atoms, indicating potential applications in medicinal chemistry (Li et al., 2005).
Sulfonated Poly(ether sulfone)s for Fuel Cell Applications
New locally and densely sulfonated poly(ether sulfone)s were developed for fuel cell applications. This involved the nucleophilic substitution of 4,4′-dichlorodiphenylsulfone, followed by sulfonation, resulting in membranes conducive to efficient proton conduction (Matsumoto, Higashihara, & Ueda, 2009).
Synthesis of Polyimide Films
A study on the synthesis of 1,3-bis(4-amino-2-trifluoromethyl-phenoxy)benzene and its transparent polyimide film was conducted. The properties of the polyimide film, which are important in material science and engineering, were extensively studied (Fu Ju-sun, 2010).
Propriétés
IUPAC Name |
1,2-dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3O3S/c17-14-6-5-13(10-15(14)18)25(22,23)8-2-7-24-12-4-1-3-11(9-12)16(19,20)21/h1,3-6,9-10H,2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTMBOWWQFGNCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
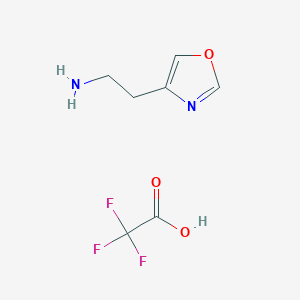



![2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354673.png)
![2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B2354674.png)
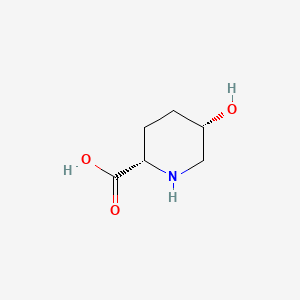
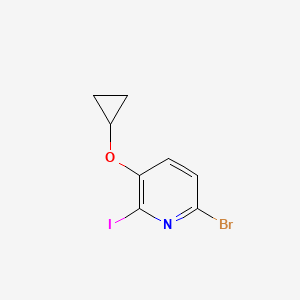
![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide](/img/structure/B2354677.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2354679.png)

